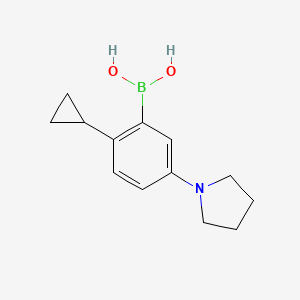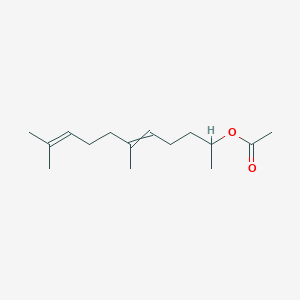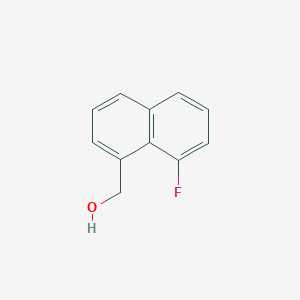![molecular formula C20H27IN2 B14077571 2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide CAS No. 100301-28-8](/img/structure/B14077571.png)
2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a pyridinium core substituted with a dipropylamino group and a phenylethenyl moiety. The iodide counterion balances the positive charge on the pyridinium nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide typically involves a multi-step process:
Formation of the Pyridinium Core: The starting material, 1-methylpyridinium iodide, is prepared by methylation of pyridine with methyl iodide.
Introduction of the Phenylethenyl Moiety: The phenylethenyl group is introduced via a Heck reaction, where 1-methylpyridinium iodide reacts with 4-bromostyrene in the presence of a palladium catalyst and a base.
Substitution with Dipropylamino Group: The final step involves the substitution of the bromine atom with a dipropylamino group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylethenyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the dipropylamino group, where nucleophiles like halides or alkoxides replace the dipropylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated phenylethenyl moiety.
Substitution: Formation of substituted derivatives with different nucleophiles replacing the dipropylamino group.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving cell imaging and fluorescence microscopy due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including its role as a fluorescent probe for detecting specific biomolecules.
Industry: Utilized in the development of advanced materials and as a component in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to its ability to bind to certain biomolecules, leading to fluorescence emission upon excitation. This binding can occur through various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. The pathways involved in its mechanism of action are primarily related to its role as a fluorescent probe in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide: Similar structure but with dimethylamino group instead of dipropylamino.
2-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide: Similar structure but with diethylamino group instead of dipropylamino.
Uniqueness
The uniqueness of 2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide lies in its dipropylamino group, which imparts distinct chemical and physical properties compared to its dimethylamino and diethylamino analogs. This difference can influence its reactivity, binding affinity, and fluorescence characteristics, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
100301-28-8 |
|---|---|
Molekularformel |
C20H27IN2 |
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
4-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]-N,N-dipropylaniline;iodide |
InChI |
InChI=1S/C20H27N2.HI/c1-4-15-22(16-5-2)20-13-10-18(11-14-20)9-12-19-8-6-7-17-21(19)3;/h6-14,17H,4-5,15-16H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QNZMVNPCYKMJRA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-nitrophenyl)hydrazine](/img/structure/B14077496.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14077506.png)


![2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide](/img/structure/B14077541.png)


![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14077552.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14077553.png)
![2-(biphenyl-4-yloxy)-N'-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B14077559.png)


